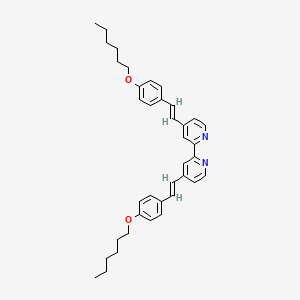
4,4'-Bis((E)-4-(hexyloxy)styryl)-2,2'-bipyridine
Overview
Description
4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by its extended conjugation and the presence of hexyloxy groups, which enhance its solubility and electronic properties. It is often used in the field of organic electronics and photonics due to its unique optical and electronic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-(hexyloxy)benzaldehyde: This is achieved by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 4-(hexyloxy)styrylbenzene: The 4-(hexyloxy)benzaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styryl derivative.
Coupling with 2,2’-bipyridine: The final step involves the coupling of the 4-(hexyloxy)styrylbenzene with 2,2’-bipyridine under conditions that promote the formation of the desired bipyridine derivative. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Scientific Research Applications
4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Photonic Devices: Employed in the fabrication of photonic devices such as lasers and optical sensors.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine involves its interaction with light and electronic fields. The extended conjugation allows for efficient absorption and emission of light, making it useful in photonic applications. The hexyloxy groups enhance solubility and facilitate interaction with various substrates, improving its performance in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis((E)-4-methoxystyryl)-2,2’-bipyridine
- 4,4’-Bis((E)-4-ethoxystyryl)-2,2’-bipyridine
- 4,4’-Bis((E)-4-butoxystyryl)-2,2’-bipyridine
Uniqueness
4,4’-Bis((E)-4-(hexyloxy)styryl)-2,2’-bipyridine is unique due to the presence of hexyloxy groups, which provide better solubility and enhanced electronic properties compared to its methoxy, ethoxy, and butoxy analogs. This makes it particularly suitable for applications in organic electronics and photonics where solubility and electronic performance are critical.
Properties
IUPAC Name |
4-[(E)-2-(4-hexoxyphenyl)ethenyl]-2-[4-[(E)-2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3/b13-11+,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGILQVQLESKX-PHEQNACWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


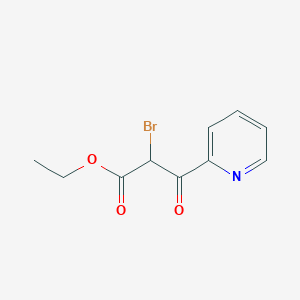

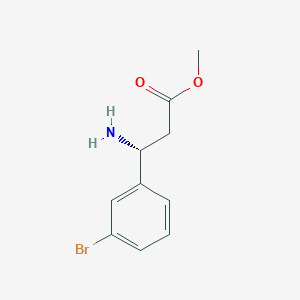

![1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine](/img/structure/B3287447.png)


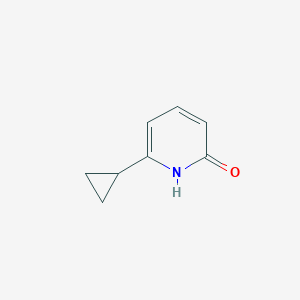
![2-{[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3287495.png)

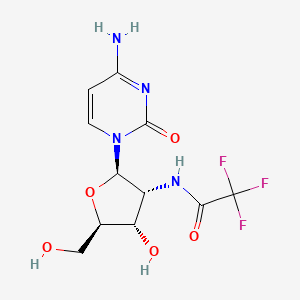
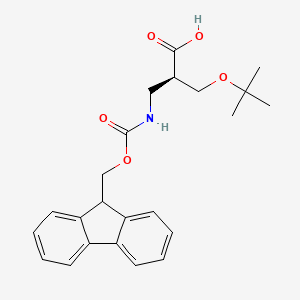
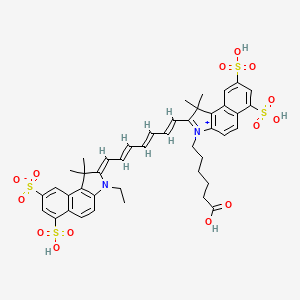
![2-[2-(5-Chloro-1H-indol-2-YL)-ethyl]-isoindole-1,3-dione](/img/structure/B3287527.png)
